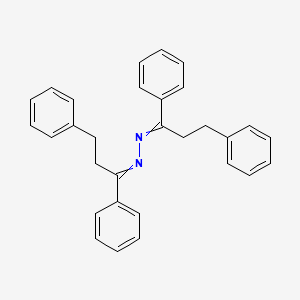
Bis(1,3-diphenylpropylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,3-diphenylpropylidene)hydrazine is an organic compound with the molecular formula C30H28N2 It is characterized by the presence of two 1,3-diphenylpropylidene groups attached to a central hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,3-diphenylpropylidene)hydrazine typically involves the condensation of 1,3-diphenylpropylidene with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the condensation process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(1,3-diphenylpropylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
Bis(1,3-diphenylpropylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Bis(1,3-diphenylpropylidene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
N,N’-bis[(1-aryl-3-heteroaryl)propylidene]hydrazine: This compound shares a similar hydrazine core but with different substituents, leading to varied biological activities.
Pyrazole Derivatives: These compounds also contain nitrogen atoms and exhibit a range of biological activities.
Uniqueness: Bis(1,3-diphenylpropylidene)hydrazine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with molecular targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
21837-74-1 |
|---|---|
Formule moléculaire |
C30H28N2 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
N-(1,3-diphenylpropylideneamino)-1,3-diphenylpropan-1-imine |
InChI |
InChI=1S/C30H28N2/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27)31-32-30(28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h1-20H,21-24H2 |
Clé InChI |
AROHHHHPQBMXPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(=NN=C(CCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



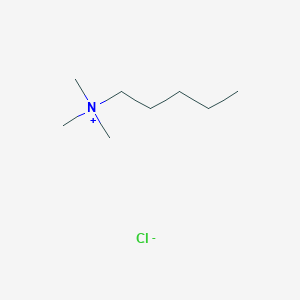

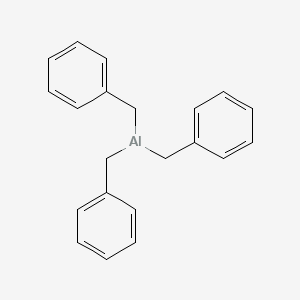
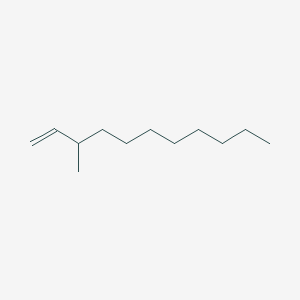
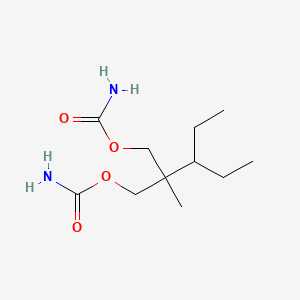
![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)
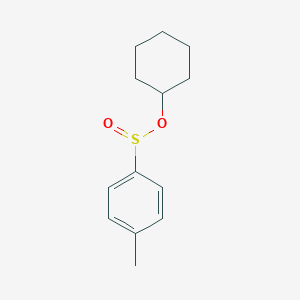
![N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide](/img/structure/B14704796.png)
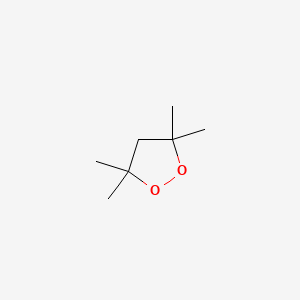
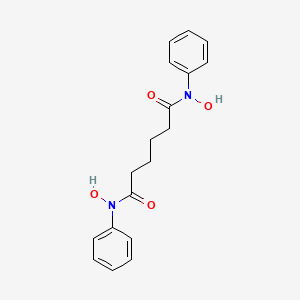
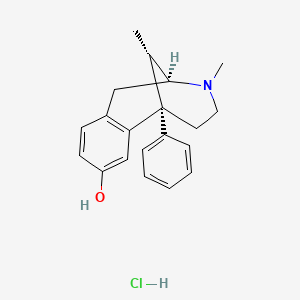
![4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14704812.png)
![[5-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)furan-2-yl]methanol](/img/structure/B14704819.png)
